2-Methoxyphenethylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

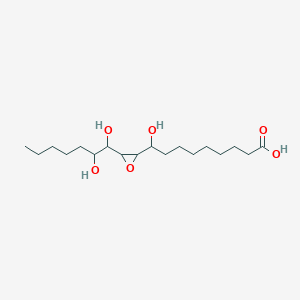

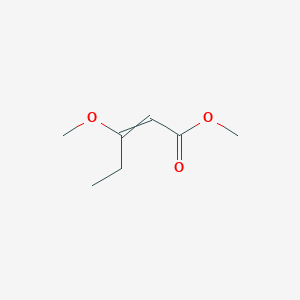

2-Methoxyphenethylmagnesium bromide, also known as Methyl 2-bromomethylbenzoate, is a chemical compound that has shown significant potential in various fields of research and industry. It is a heterocyclic organic compound with the molecular formula C9H11BrMgO and a molecular weight of 239.39 .

Molecular Structure Analysis

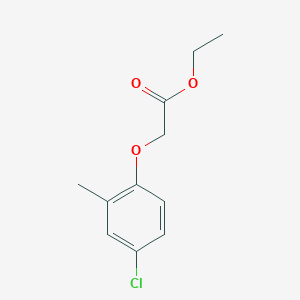

The molecular structure of 2-Methoxyphenethylmagnesium bromide can be represented by the canonical SMILES stringCOC1=CC=CC=C1C[CH2-].[Mg+2].[Br-] . This indicates that the compound consists of a 2-methoxyphenethyl group bonded to a magnesium ion, which is in turn bonded to a bromide ion. Physical And Chemical Properties Analysis

2-Methoxyphenethylmagnesium bromide is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, density, and solubility, are not provided in the search results.Scientific Research Applications

Synthesis of Complex Organic Compounds 2-Methoxyphenethylmagnesium bromide is utilized in synthesizing various organic compounds. For example, it is involved in the synthesis of 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation to free base (Antkowiak & Gessner, 1984). Similarly, it plays a role in the enantioselective total synthesis of (+)-atisirene, a complex organic molecule (Ihara, Toyota, Fukumoto, & Kametani, 1986).

Studies in Stereochemistry Research involving 2-Methoxyphenethylmagnesium bromide also extends to stereochemistry. It is used in studies to understand the stereochemistry of elimination reactions of halohydrin derivatives and related compounds (Sugita et al., 1979).

Development of Catalytic Reactions This compound has been studied for its role in nickel-catalyzed cross-coupling reactions, demonstrating its potential in advanced synthetic chemistry and catalysis (Tobisu et al., 2016).

Applications in Pharmaceutical Analysis In the pharmaceutical domain, 2-Methoxyphenethylmagnesium bromide is used for fluorescent labeling in the analysis of bile acids, a key aspect in the study of pharmaceuticals (Cavrini et al., 1993).

Synthesis of Polycyclic Compounds Related to Steroids The compound is also integral in synthesizing polycyclic compounds that are structurally related to steroids, showcasing its versatility in organic synthesis (Nazarov & Kotlyarevsky, 1955).

Nuclear Magnetic Resonance Spectroscopic Studies Its utility extends to spectroscopic studies, particularly in nuclear magnetic resonance spectroscopy to study the structure and dynamics of allylic magnesium compounds (Hill et al., 1996).

properties

IUPAC Name |

magnesium;1-ethyl-2-methoxybenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFXMCSIPLCZMA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C[CH2-].[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)

![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)